molecular formula C12H11ClN2O B8277522 6-(3-Chlorophenyl)-2-ethyl-2H-pyridazin-3-one

6-(3-Chlorophenyl)-2-ethyl-2H-pyridazin-3-one

Cat. No. B8277522
M. Wt: 234.68 g/mol
InChI Key: KOYUUIMBIZPZSN-UHFFFAOYSA-N
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Patent
US07511038B2

Procedure details

Under nitrogen atmosphere bromoethane (18.31 g, 0.168 mol) was added dropwise to a solution of 6-(3-chlorophenyl)-2H-pyridazin-3-one (4.96 g, 0.024 mol) and potassium carbonate (19.90 g, 0.144 mol) in N,N-dimethylformamide (100 ml). The mixture was stirred at room temperature for 4 hours and then water (150 ml) and ethyl acetate (300 ml) were added. The organic layer washed with water and brine, dried over sodium sulfate anhydride and evaporated. The oil obtained solidified in the vacuum oven to yield the title compound (96%).
Quantity
18.31 g
Type
reactant
Reaction Step One
Quantity
4.96 g
Type
reactant
Reaction Step One
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH3:3].[Cl:4][C:5]1[CH:6]=[C:7]([C:11]2[CH:12]=[CH:13][C:14](=[O:17])[NH:15][N:16]=2)[CH:8]=[CH:9][CH:10]=1.C(=O)([O-])[O-].[K+].[K+].O>CN(C)C=O.C(OCC)(=O)C>[Cl:4][C:5]1[CH:6]=[C:7]([C:11]2[CH:12]=[CH:13][C:14](=[O:17])[N:15]([CH2:2][CH3:3])[N:16]=2)[CH:8]=[CH:9][CH:10]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
18.31 g
Type
reactant
Smiles
BrCC
Name
Quantity
4.96 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)C=1C=CC(NN1)=O
Name
Quantity
19.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate anhydride
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The oil obtained

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C=1C=CC(N(N1)CC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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